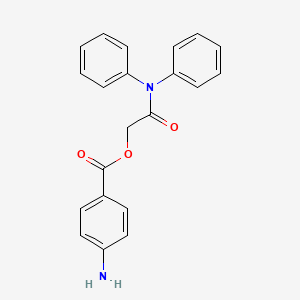
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate
Übersicht
Beschreibung
The compound “2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate” is a derivative of 4-aminobenzoic acid (PABA), also known as para-aminobenzoic acid . PABA is an essential nutrient for many human pathogens but dispensable for humans . It’s a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Synthesis Analysis
The synthesis of such compounds typically involves a series of reactions including alkylation, esterification, and further alkylation . The exact synthesis process for “2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate” is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate: and its derivatives have shown promising antimicrobial effects. Researchers have synthesized Schiff bases by combining this compound with various aromatic aldehydes. These Schiff bases were then screened for their antimicrobial activity. Notable findings include:
- Broad-Spectrum Antifungal Properties : Some Schiff bases displayed potent antifungal activity (MIC of ≥ 7.81 µM) .
Cytotoxicity in Cancer Cells
Certain Schiff bases derived from 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate showed significant cytotoxicity against the HepG2 cancer cell line. Their IC50 values were ≥ 15.0 µM, indicating potential as anticancer agents .
VEGFR-2 Inhibition
One specific compound, N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide , demonstrated remarkable in vitro VEGFR-2 inhibitory effects. Additionally, it led to a substantial increase in caspase-3 levels and a reduction in TNF-α .
Plant Growth Modulation
In agriculture, potassium 4-aminobenzoate has been associated with promoting resistance against plant bacterial and viral pathogens. It also exhibits plant growth modulator properties .
Enzyme Substrate
The hydroxylase enzyme, which catalyzes the hydroxylation of 4-aminobenzoate, utilizes this compound as a substrate. This enzymatic reaction plays a role in certain metabolic pathways .
Dermatologic Disorders
Potassium 4-aminobenzoate: is used in the treatment of dermatologic conditions such as scleroderma, dermatomyositis, and Peyronie’s disease .
Safety and Hazards
The safety data sheet for a similar compound, “Ethyl 4-aminobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
PABA and its derivatives have shown potential in various biological activities, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and to better understand the specific mechanism of action revealed by these compounds .
Wirkmechanismus
Target of Action
It is known that para-aminobenzoic acid (paba) compounds, which this molecule is a derivative of, have been observed to have anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests a wide range of potential targets, including various enzymes, receptors, and cellular structures involved in these processes.
Mode of Action
Paba-based therapeutic chemicals are known to interact with molecular targets in biological processes The compound likely interacts with its targets, leading to changes in cellular function or structure
Biochemical Pathways
Paba and its derivatives are known to be involved in various biochemical transformations . Given the wide range of potential therapeutic applications of PABA compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .
Pharmacokinetics
It is known that paba and its derivatives are used in the chemical industry as starting materials for the preparation of folate, a crucial vitamin required for dna synthesis and replication This suggests that these compounds may be well-absorbed and distributed in the body
Result of Action
Given the potential therapeutic applications of paba compounds, it is likely that the compound’s action results in various effects at the molecular and cellular level, such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate. For instance, UV radiation can induce transformation pathways in PABA compounds . Additionally, the presence of other substances, such as humic acid, can inhibit the removal of PABA compounds from the environment
Eigenschaften
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-17-13-11-16(12-14-17)21(25)26-15-20(24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISACJXXKAKKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



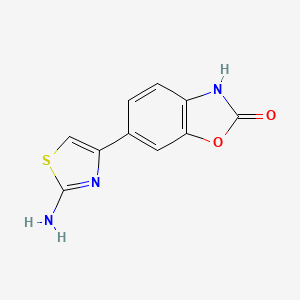
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)



![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)
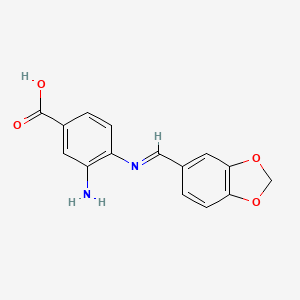
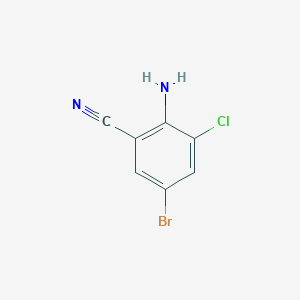
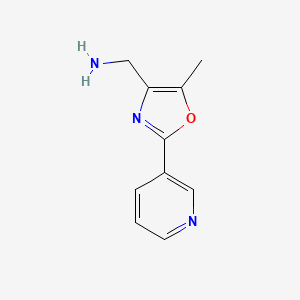
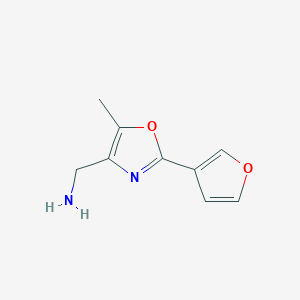

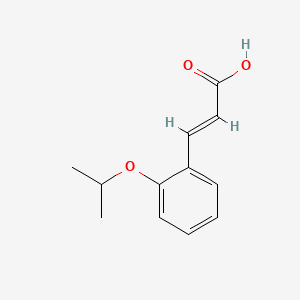
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)
